Methylboronic acid
Overview
Description
Methylboronic acid, also known as methaneboronic acid, is an organic compound with the chemical formula CH₃B(OH)₂. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound appears as a white to off-white crystalline powder and is soluble in water. It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
Methylboronic acid is primarily used as a reagent in various chemical reactions . It is known to interact with palladium in the Stille and Suzuki-Miyaura cross-couplings . It also participates in microwave-heated heterogeneous palladium (Pd)-catalyzed reactions . These reactions are crucial in the field of organic synthesis, contributing to the formation of complex molecules.
Mode of Action
In the Stille and Suzuki-Miyaura cross-couplings, this compound interacts with palladium to facilitate the coupling of two organic compounds . The compound also participates in microwave-heated heterogeneous palladium (Pd)-catalyzed reactions, where it contributes to the formation of new bonds under the influence of microwave radiation .
Biochemical Pathways
Its role in stille and suzuki-miyaura cross-couplings and microwave-heated heterogeneous palladium (pd)-catalyzed reactions suggests that it plays a significant role in the synthesis of complex organic compounds .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through cross-coupling reactions . These reactions are fundamental in organic synthesis, contributing to the production of a wide range of chemicals, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylboronic acid can be synthesized through several methods. One common approach involves the reaction of trimethyl borate with a Grignard reagent, followed by hydrolysis. Another method uses organolithium reagents to react with triisopropyl borate ester, followed by hydrolysis and acidification to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of trimethylboroxine. This method involves the controlled addition of water to trimethylboroxine, resulting in the formation of this compound. The process is typically carried out under an inert atmosphere to prevent oxidation and contamination .
Chemical Reactions Analysis
Types of Reactions: Methylboronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic esters or boronic acids.
Reduction: It can be reduced to form boranes.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: this compound is commonly used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Microwave-Heated Reactions: this compound can also be used in microwave-heated heterogeneous palladium-catalyzed reactions, which offer faster reaction times and higher yields.
Major Products Formed:
Scientific Research Applications
Methylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Used in the synthesis of biaryl compounds and as a reagent in Suzuki-Miyaura coupling.
Ethylboronic Acid: Employed in the preparation of various organic intermediates.
p-Tolylboronic Acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Methylboronic acid’s unique properties and versatility make it an essential compound in both academic research and industrial applications.
Properties
IUPAC Name |
methylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKRRPZPWUYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156639 | |
Record name | Methylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13061-96-6 | |
Record name | Methylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z1ME41SCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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